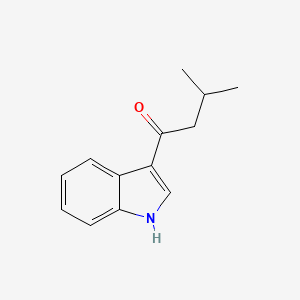

1-(1H-indol-3-yl)-3-methylbutan-1-one

Descripción

1-(1H-Indol-3-yl)-3-methylbutan-1-one is a ketone-containing indole derivative characterized by a methyl-substituted butanone backbone linked to the 3-position of the indole ring. The indole scaffold is renowned for its versatility in medicinal chemistry, enabling interactions with enzymes and receptors through hydrophobic, π-π stacking, and hydrogen-bonding interactions .

Propiedades

Fórmula molecular |

C13H15NO |

|---|---|

Peso molecular |

201.26 g/mol |

Nombre IUPAC |

1-(1H-indol-3-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C13H15NO/c1-9(2)7-13(15)11-8-14-12-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3 |

Clave InChI |

RQDSUVCWFCIDAP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(=O)C1=CNC2=CC=CC=C21 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(1H-indol-3-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with aldehydes in the presence of a catalyst such as calcium oxide . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-(1H-indol-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Multicomponent Reactions: The compound can participate in multicomponent reactions to form complex heterocyclic structures.

Aplicaciones Científicas De Investigación

1-(1H-indol-3-yl)-3-methylbutan-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various indole derivatives.

Biology: Studied for its potential cytotoxic effects on cancer cells, particularly hepatocarcinoma cells.

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(1H-indol-3-yl)-3-methylbutan-1-one involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, its electron-rich nature allows it to react with electrophiles, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

Substituted Indole Chalcones

- 3a (1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one) and 3b (3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one): Structure: Indole-propenone hybrids with aryl substituents (p-tolyl or 4-chlorophenyl). Activity: Demonstrated anticancer activity via thiosemicarbazide derivatization to pyrazole-carbothioamides (e.g., compound 5) .

Antifungal Indole Derivatives

- 3b, 3c, and 3e (1-(1H-Indol-3-yl) derivatives): Structure: Varied substituents on the indole-propenone scaffold. Activity: Fungicidal against Candida spp. and Aspergillus niger (MIC: 0.250–1 mg/mL). Compound 3c inhibits microbial tyrosinase (~28% inhibition at 0.250 mg/mL) and synergizes with fluconazole . Comparison: The methylbutanone group in the target compound may alter lipophilicity, influencing membrane penetration and antifungal efficacy.

Anti-Tubercular Indole Chalcones

- (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one: Structure: Propenone linker with heteroaryl (furan) substitution. Activity: Anti-tubercular activity against Mtb H37Rv (MIC: 210 μM) . Key Insight: Replacement of the furan with a methylbutanone group could modulate steric hindrance and solubility, impacting Mtb target engagement.

Substituent Effects on Physical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-(1H-Indol-3-yl)-3-methylbutan-1-one | Methylbutanone | 201.24 (estimated) | N/A | N/A |

| 1-(3-Methoxyphenyl)-3-methylbutan-1-one | 3-Methoxyphenyl | 192.25 | 274.4 (predicted) | 0.986 (predicted) |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | 2-Hydroxyphenyl | 178.23 | N/A | N/A |

- Hydroxyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.